molecular formula C10H13ClOS B12076750 1-(4-Chloro-5-isobutylthiophen-2-yl)ethanone

1-(4-Chloro-5-isobutylthiophen-2-yl)ethanone

Cat. No.: B12076750
M. Wt: 216.73 g/mol
InChI Key: WWWUWFLCTUZTLH-UHFFFAOYSA-N
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Description

1-(4-Chloro-5-isobutylthiophen-2-yl)ethanone is an organic compound with the chemical formula C10H13ClOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chloro-5-isobutylthiophen-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-chlorothiophene with isobutyl bromide in the presence of a base, followed by acetylation with acetyl chloride. The reaction typically occurs in a suitable solvent such as dichloromethane or toluene, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-5-isobutylthiophen-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1-(4-Chloro-5-isobutylthiophen-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-5-isobutylthiophen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chloro-5-isobutylthiophen-2-yl)ethanone is unique due to the presence of both the chloro and isobutyl groups on the thiophene ring. This combination of substituents can influence the compound’s reactivity and properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H13ClOS

Molecular Weight

216.73 g/mol

IUPAC Name

1-[4-chloro-5-(2-methylpropyl)thiophen-2-yl]ethanone

InChI

InChI=1S/C10H13ClOS/c1-6(2)4-10-8(11)5-9(13-10)7(3)12/h5-6H,4H2,1-3H3

InChI Key

WWWUWFLCTUZTLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=C(S1)C(=O)C)Cl

Origin of Product

United States

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